![molecular formula C8H15NO5 B1241477 (-)-uniflorine A](/img/structure/B1241477.png)
(-)-uniflorine A
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Overview
Description
(-)-uniflorine A is a natural product found in Myrcia multiflora, Eugenia uniflora, and Eugenia hiemalis with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Researchers achieved a diastereoselective synthesis of putative uniflorine A, contributing to the understanding of its structure. This synthesis, using key steps like the Petasis borono-Mannich reaction and ring-closing metathesis, indicated an incorrect proposed structure for natural uniflorine A (Davis et al., 2004).
- Another study successfully synthesized (+)-uniflorine A, leading to a structural reassignment of (-)-uniflorine A, indicating its relation to other alkaloids (Ritthiwigrom & Pyne, 2008).
- Total synthesis of (-)-uniflorine A was accomplished, highlighting significant steps like regio- and stereoselective 1,3-dipolar cycloaddition, crucial for understanding the molecule's configuration (Parmeggiani et al., 2009).
Biological Activities and Applications
- A study on Eugenia uniflora L. (Myrtaceae) leaves, used as an antidiabetic agent, isolated uniflorines A and B, showing their inhibitory activities on the increase of plasma glucose level in mice. This research suggests potential medicinal applications of uniflorine A in diabetes management (Matsumura et al., 2000).
- Uniflorine A derivatives were synthesized and evaluated as potential inhibitors of insect trehalase, showing potential as non-toxic insecticides or fungicides. This highlights uniflorine A's application in agricultural pest control (D'Adamio et al., 2015).
Structural Reassessment and Implications
- A comprehensive review of spectroscopic studies and syntheses led to the structural revision of uniflorines A and B, aligning them with known pyrrolizidine alkaloids. This reassessment is critical for accurately understanding and utilizing these compounds in scientific research (Davis, Ritthiwigrom & Pyne, 2008).
properties
Product Name |
(-)-uniflorine A |
---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(1S,2R,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol |
InChI |
InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
InChI Key |
KSWHMQGAWBUNLD-XAZAIFFQSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]2N1C[C@@H]([C@H]([C@@H]2O)O)O)O)O |
Canonical SMILES |
C1C(C(C2N1CC(C(C2O)O)O)O)O |
synonyms |
uniflorine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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